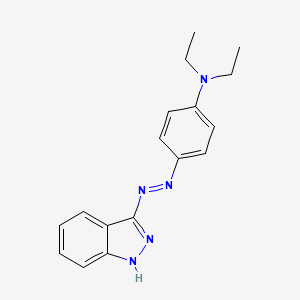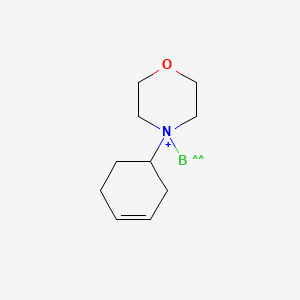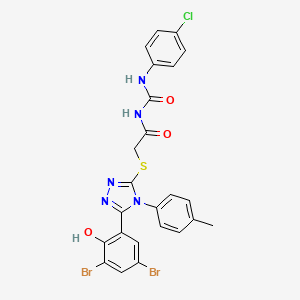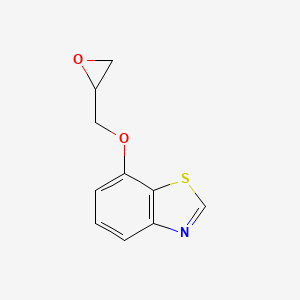
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline is an organic compound known for its vibrant yellow to orange color. It is a solid that is soluble in organic solvents and is primarily used as a dye due to its stability and photoluminescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline typically involves the azo coupling reaction between N,N-diethylaniline and 3-amino-1H-indazole. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 3-amino-1H-indazole, followed by coupling with N,N-diethylaniline .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function and activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(1H-indazol-3-ylazo)aniline
- N,N-Diethyl-4-(1H-pyrazol-3-ylazo)aniline
- N,N-Diethyl-4-(1H-benzimidazol-3-ylazo)aniline
Uniqueness
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline stands out due to its unique combination of stability, solubility, and photoluminescent properties. These characteristics make it particularly valuable in applications requiring long-lasting and vibrant dyes .
Propriétés
Numéro CAS |
63589-29-7 |
|---|---|
Formule moléculaire |
C17H19N5 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-(1H-indazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C17H19N5/c1-3-22(4-2)14-11-9-13(10-12-14)18-20-17-15-7-5-6-8-16(15)19-21-17/h5-12H,3-4H2,1-2H3,(H,19,21) |
Clé InChI |
FKJXEQVPDULPEI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)





![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)


![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
